molecular formula C13H9F2NO4 B008982 9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid CAS No. 107358-77-0

9,10-Difluoro-2,3-dihydro-2-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B008982
CAS No.: 107358-77-0
M. Wt: 281.21 g/mol
InChI Key: OGNPPGQXASDALJ-UHFFFAOYSA-N
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Description

6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[73105,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a complex organic compound known for its unique structure and significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[731One common method involves the reaction of a quinoline derivative with fluorinating agents under controlled conditions to introduce the difluoro groups . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, fluorination reactions may use reagents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions to introduce fluorine atoms . The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds with different properties .

Mechanism of Action

The mechanism of action of 6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of bacterial DNA gyrase, preventing DNA replication and leading to antibacterial effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6,7-difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4/c1-5-3-16-4-7(13(18)19)11(17)6-2-8(14)9(15)12(20-5)10(6)16/h2,4-5H,3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNPPGQXASDALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C=C(C(=O)C3=CC(=C(C(=C32)O1)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548302
Record name 9,10-Difluoro-2-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107358-77-0
Record name 9,10-Difluoro-2-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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